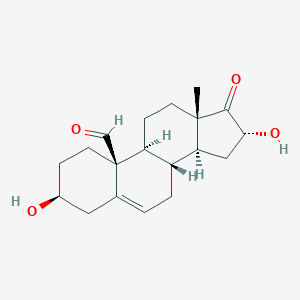

3,16-Dihydroxyandrost-5-ene-17,19-dione

Description

Properties

CAS No. |

131061-48-8 |

|---|---|

Molecular Formula |

C13H16O2 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

(3S,8R,9S,10S,13S,14S,16R)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C19H26O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h2,10,12-16,21-22H,3-9H2,1H3/t12-,13+,14-,15-,16+,18-,19+/m0/s1 |

InChI Key |

FKCHHWORRFEEJO-PMIQAHKFSA-N |

SMILES |

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C=O |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CC=C4C3(CCC(C4)O)C=O |

Synonyms |

3,16-dihydroxyandrost-5-ene-17,19-dione DHED |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,16 Dihydroxyandrost 5 Ene 17,19 Dione

Total Chemical Synthesis Strategies

The total chemical synthesis of 3,16-Dihydroxyandrost-5-ene-17,19-dione is a multi-step process that often begins with more readily available steroid precursors. These strategies involve a carefully orchestrated sequence of reactions to install the required hydroxyl and dione (B5365651) functionalities with precise stereochemical control.

Synthetic Routes from 16α-Hydroxy-6β,19-epoxy-17-one Precursors

In multi-step steroid syntheses, the protection of reactive hydroxyl groups is critical to prevent unwanted side reactions. Acetoxy groups are commonly employed as protecting groups for the hydroxyl functions at C-3 and C-16 nih.gov. For instance, a starting material can be functionalized to possess 3β-acetoxy and 16β-acetoxy groups, which shield the alcohols during subsequent chemical transformations. Selective hydrolysis can also be performed; for example, a 3-formate group can be selectively hydrolyzed with ammonium hydroxide while leaving other protecting groups intact nih.gov.

The 6β,19-epoxy ring, a key feature of the precursor, must be opened to generate the Δ⁵-alkene and the C-19 hydroxyl group. This is typically achieved through reductive cleavage. A common and effective method for this transformation is the use of zinc dust nih.gov. This reaction cleaves the ether linkage, yielding a 19-hydroxy steroid, which is a crucial intermediate on the path to the final product nih.gov.

With the epoxy ring opened and the necessary hydroxyl groups in place (albeit protected), the final functional group manipulations involve oxidation and hydrolysis. A Jones oxidation is employed to convert the newly formed 19-hydroxy group into a 19-oxo group, thereby creating the dione functionality of the target molecule nih.gov. Following oxidation, the acetate protecting groups at C-3 and C-16 are removed. This is typically accomplished through acid hydrolysis, for example, by using sulfuric acid, to reveal the free hydroxyl groups and yield the final product nih.gov.

Synthesis from 5α-Bromo-3β,16α-diacetoxy-6β,19-epoxyandrostan-17-one

A specific synthetic pathway leading to a related 19-hydroxy steroid, which can be oxidized to the target 19-oxo compound, starts from 5α-bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one nih.gov. The key steps in this transformation are summarized below:

| Step | Precursor | Reagents/Conditions | Product |

| 1 | 5α-Bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one | Lead tetraacetate | 5α-Bromo-3β,16β-diacetoxy-6β,19-epoxyandrostan-17-one |

| 2 | 5α-Bromo-3β,16β-diacetoxy-6β,19-epoxyandrostan-17-one | Zinc dust | 3β,16β-Diacetoxy-19-hydroxyandrost-5-en-17-one |

| 3 | 3β,16β-Diacetoxy-19-hydroxyandrost-5-en-17-one | Jones oxidation | 3β,16β-Diacetoxyandrost-5-en-17,19-dione |

| 4 | 3β,16β-Diacetoxyandrost-5-en-17,19-dione | Sulfuric acid (hydrolysis) | 3β,16β-Dihydroxyandrost-5-en-17,19-dione |

This table outlines the synthetic sequence starting from a brominated epoxy precursor as described for a related compound nih.gov.

This route involves an initial acetoxylation at the C-16 position, followed by the reductive cleavage of the epoxy ring and bromo group with zinc dust to form the Δ⁵-double bond and the 19-hydroxyl group nih.gov. Subsequent oxidation and hydrolysis steps yield the final target structure nih.gov.

Stereoselective Introduction of Hydroxyl Groups (e.g., at C-16)

The introduction of a hydroxyl group at the C-16 position with specific stereochemistry (16α or 16β) is a critical challenge in the synthesis of many bioactive steroids. Both chemical and biocatalytic methods have been developed to achieve this transformation with high selectivity.

Chemical Methods: Two primary chemical strategies have been developed for the introduction of the 16α-hydroxy group. One method involves the epoxidation of an enol acetate intermediate, which is then followed by a rearrangement mediated by boron trifluoride. An alternative route is the alkaline hydrolysis of a corresponding α-bromide precursor in a solvent such as aqueous N,N-dimethylformamide.

Biocatalytic Methods: Microbiological hydroxylation offers a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild conditions. Cytochrome P450 monooxygenases (P450s) are particularly promising catalysts for this purpose nih.gov.

CYP154C3: This P450 enzyme from Streptomyces griseus has been identified as a highly specific steroid D-ring 16α-hydroxylase nih.gov. It can transform various steroid substrates, such as testosterone and Δ⁴-androstene-3,17-dione, into their 16α-hydroxy derivatives with high efficiency nih.gov. The enzyme exhibits strong binding to steroid substrates, making it a viable tool for industrial applications nih.gov.

CYP154C8: An engineered version of this bacterial cytochrome P450 enzyme has been shown to efficiently catalyze the regio- and stereo-selective hydroxylation of steroids like androstenedione to form the 16α-hydroxy steroid metabolite rsc.org.

CYP154C2 Mutants: Rational design and engineering of the CYP154C2 enzyme have also led to mutants that can generate 16α-hydroxylated products, highlighting the potential for tailoring enzyme selectivity for specific synthetic needs.

| Biocatalyst | Source Organism | Substrate Example | Product | Selectivity |

| CYP154C3 | Streptomyces griseus | Δ⁴-Androstene-3,17-dione | 16α-Hydroxy-Δ⁴-androstene-3,17-dione | Regio- and stereospecific for 16α position nih.gov |

| CYP154C8 (engineered) | Bacterial | Androstenedione | 16α-Hydroxyandrostenedione | Regio- and stereoselective for 16α position rsc.org |

This table summarizes biocatalytic methods for the stereoselective introduction of the C-16 hydroxyl group.

Challenges and Advancements in Hydroxylated Steroid Chemical Synthesis

The chemical synthesis of polyhydroxylated steroids is a formidable task due to the structural complexity and stereochemical intricacy of these molecules. sciencedaily.com Key challenges include:

Regio- and Stereoselectivity: Introducing hydroxyl groups at specific positions (regioselectivity) and with the correct spatial orientation (stereoselectivity) on the steroid scaffold is difficult to control with conventional chemical methods. cancerresearchhorizons.com

High Level of Oxidation: Steroids with multiple hydroxyl groups possess a high oxidation level, making them inherently difficult to synthesize and modify using simple chemical reactions. sciencedaily.com

Functional Group Compatibility: The steroid nucleus often contains multiple reactive sites, necessitating complex protection and deprotection sequences to avoid unwanted side reactions.

Scalability: Many synthetic routes that are successful on a small laboratory scale are difficult to translate to larger, industrial-scale production. sciencedaily.com

Despite these hurdles, significant advancements have been made. Modern synthetic strategies increasingly rely on catalysis, including transition metal-mediated catalysis, asymmetric catalysis, and organocatalysis, to address the challenges of installing stereocenters and constructing polycyclic systems. nih.gov Late-stage C-H oxidation has emerged as a powerful technique for introducing hydroxyl groups into complex steroid skeletons with high selectivity. nih.gov These advanced methods allow for more efficient and versatile modifications of hydroxylated steroids, enabling the synthesis of compounds that were previously inaccessible. sciencedaily.com

Semisynthetic Approaches and Precursor Derivatization

Semisynthesis, which starts from readily available natural steroids and modifies them through chemical reactions, is a common and practical approach for producing complex steroid derivatives.

Dehydroepiandrosterone (B1670201) (DHEA) and its analogs are crucial precursors in the synthesis of a wide array of steroids due to their natural abundance and versatile chemical structure. researchgate.netnih.gov DHEA can be chemically modified through various reactions, including epoxidation and reduction, to introduce new functional groups. For instance, DHEA can be converted to its 5α,6α-epoxy derivative, which can then be further transformed. researchgate.net The synthesis of 3β,16β,19-trihydroxyandrost-5-en-17-one has been achieved from a DHEA analog, 5α-bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one, through a series of steps including acetoxylation at the C-16β position and reductive cleavage of the epoxide ring. nih.gov

The chemical manipulation of functional groups at the C-3, C-17, and C-19 positions of the androstane (B1237026) skeleton is fundamental to the synthesis of this compound and related compounds. Key transformations include:

Oxidation and Reduction: The hydroxyl group at C-3 can be oxidized to a ketone, and conversely, a ketone at this position can be reduced to a hydroxyl group. Similarly, the 17-keto group is a common site for reduction to a 17β-hydroxyl group, a reaction catalyzed by 17β-hydroxysteroid dehydrogenases in biological systems. mdpi.commdpi.com

Hydroxylation: The introduction of a hydroxyl group at the C-19 position is a critical step. This can be achieved through various chemical methods, and the resulting 19-hydroxy steroid can be further oxidized to a 19-oxo derivative. nih.gov

Esterification and Hydrolysis: Acetoxy groups are often used as protecting groups for hydroxyl functions at C-3 and C-16. These can be introduced via acetylation and subsequently removed by hydrolysis with acids like sulfuric acid. nih.gov

Protecting groups are indispensable tools in steroid synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is being modified. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. researchgate.net

Common strategies in steroid synthesis include:

Protection of Hydroxyl Groups: Hydroxyl groups are frequently protected as esters (e.g., acetates) or ethers (e.g., silyl ethers or benzyl ethers). researchgate.netgoogle.com

Protection of Carbonyl Groups: Ketones can be protected by converting them into ketals or enol ethers. google.com

Orthogonal Protecting Groups: In complex syntheses, an orthogonal protecting group strategy is often employed. This involves using multiple protecting groups that can be removed under different and specific conditions, allowing for the selective deprotection of one functional group without affecting the others.

The strategic use of protecting groups is essential for achieving the desired chemical transformations with high yield and selectivity in the multi-step synthesis of complex steroids like this compound.

Microbial Biotransformation for Androstane Derivative Production

Microbial biotransformation offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the production of androstane derivatives. nih.gov This approach utilizes whole microbial cells or their enzymes to catalyze specific chemical reactions on steroid substrates, often with high regio- and stereoselectivity that is difficult to achieve through chemical means. benthamscience.com

A wide range of microorganisms, particularly filamentous fungi, have been identified and characterized for their ability to transform steroids. nih.gov Plant cell cultures also represent a valuable source of biocatalysts for steroid modifications. rsc.org

Fungi:

Filamentous fungi are well-known for their diverse enzymatic machinery capable of performing a variety of reactions on the steroid nucleus, including hydroxylation, oxidation, and Baeyer-Villiger oxidation. nih.govmdpi.com

| Fungal Genus | Notable Biotransformation Capabilities |

| Penicillium | Capable of effective Baeyer-Villiger oxidation (lactonization) of androstene substrates. nih.govmdpi.com |

| Aspergillus | Can perform hydroxylations at various positions on the steroid skeleton. researchgate.net Aspergillus niger is known to transform testosterone into several hydroxylated metabolites. researchgate.net |

| Beauveria | Known for hydroxylating DHEA to its 7α- and 7β-hydroxy derivatives. nih.gov |

| Isaria | Demonstrates high hydroxylating ability, for example, converting progesterone (B1679170) to 6β,11α-dihydroxyprogesterone. nih.gov |

| Mucor | Utilized in biotransformations of various steroid compounds. researchgate.net |

This table is interactive. Click on the headers to sort.

Plant Cell Cultures:

Plant cell suspension cultures have emerged as effective biocatalysts for the transformation of steroidal compounds. rsc.org They offer the advantage of performing reactions that may be difficult with microbial systems, such as glycosylation, in addition to hydroxylations, oxidations, and reductions. rsc.org

| Plant Species | Biotransformation Application |

| Ocimum basilicum (Basil) | Used in the biotransformation of ethynodiol diacetate, primarily promoting hydrolysis and oxidation. rsc.org |

| Azadirachta indica (Neem) | Also utilized for the biotransformation of ethynodiol diacetate. rsc.org |

| Digitalis lanata | Cell suspension cultures have been used for the biotransformation of cardenolides. mdpi.com |

This table is interactive. Click on the headers to sort.

The selection of a suitable biocatalyst is crucial for the successful production of a desired androstane derivative. The screening of different microbial strains and plant cell lines, followed by the characterization of their specific enzymatic activities, is a key step in developing efficient biotransformation processes. nih.govrsc.org

Regio- and Stereoselective Hydroxylation and Oxidation Processes of this compound

The synthesis and transformation of complex steroid molecules such as this compound rely on highly specific chemical reactions. Regio- and stereoselective processes are crucial for introducing functional groups at precise locations on the steroid backbone, which is essential for the compound's biological activity. Both chemical and biocatalytic methods have been developed to achieve these transformations, with biocatalysis, in particular, offering high selectivity under mild conditions.

Hydroxylation at C-16 and C-19

The introduction of hydroxyl groups at the C-16 and C-19 positions of the androstane nucleus is a key step in the synthesis of various biologically active steroids.

Chemical Synthesis: Chemical synthesis provides a direct, albeit often multi-step, route to hydroxylated androstanes. For example, a related compound, 3β,16β,19-trihydroxyandrost-5-en-17-one, has been synthesized from 5α-bromo-3β-acetoxy-6β,19-epoxyandrostan-17-one. nih.gov This process involves an acetoxylation step at the C-16β position using lead tetraacetate, followed by the reductive cleavage of the 6β,19-epoxide ring with zinc dust to yield a 19-hydroxy steroid. nih.gov The final step is the hydrolysis of the acetate groups to yield the trihydroxy steroid. nih.gov While effective, chemical methods can require harsh reagents and protective group strategies, making them complex and environmentally taxing. researchgate.net

Biocatalytic Hydroxylation: Biocatalysis using microorganisms and their enzymes presents a powerful alternative for C-16 and C-19 hydroxylation due to its high regio- and stereoselectivity. nih.gov

C-16 Hydroxylation: A variety of microbial systems are known to perform C-16 hydroxylation on steroid substrates. The 16α-hydroxyl function is particularly important for synthetic glucocorticoids. nih.gov Fungi such as Curvularia and Cunninghamella species, as well as the actinomycete genus Streptomyces, are known to carry out 16α-hydroxylation. researchfloor.org For instance, the cytochrome P450 enzyme CYP154C3 from Streptomyces griseus catalyzes the 16α-hydroxylation of steroids. nih.gov Similarly, CYP109E1 from Bacillus megaterium can produce 16β‐hydroxytestosterone. nih.gov The orientation of the steroid within the enzyme's active site dictates the stereoselectivity, with a parallel binding orientation to the heme group favoring α-face hydroxylation and a perpendicular orientation favoring the β-face. nih.gov

C-19 Hydroxylation: The functionalization of the chemically inert C-19 methyl group is challenging by chemical means but can be achieved with high efficiency using biocatalysts. nih.govresearchgate.net Certain filamentous fungi, such as Thanatephorus cucumeris, have been identified to hydroxylate the C-19 position of steroids like cortexolone. researchgate.net This biocatalytic C-19 hydroxylation has been optimized to produce 19-hydroxycortexolone on a multi-gram scale with high efficiency, which can then be chemically converted to the industrially valuable intermediate, 19-hydroxyandrostenedione. nih.gov

Oxidation to Ketones and Diones

Following hydroxylation, the subsequent oxidation of the newly introduced hydroxyl groups to ketones is a critical transformation. This is particularly relevant for the synthesis of this compound, which features keto groups at C-17 and C-19.

Chemical oxidation methods, such as the Jones oxidation, can be employed to convert hydroxy steroids into their corresponding ketones. nih.gov In the synthesis of a 19-oxo derivative, the precursor 3β,16β-diacetoxy-19-hydroxy steroid was oxidized using Jones reagent, followed by acid hydrolysis to yield the final 19-oxo product. nih.gov

Microbial transformations also provide efficient pathways for the oxidation of steroid alcohols to ketones. This is a common reaction catalyzed by various microorganisms, often involving hydroxysteroid dehydrogenase enzymes. researchfloor.org For example, the conversion of dehydroepiandrosterone (DHEA), which has a 3β-hydroxyl group, into androstenedione involves the oxidation of this group to a 3-keto function. tandfonline.comnih.gov This type of oxidation is a fundamental step in the microbial degradation and modification of numerous steroids.

Enzyme Activities within Microbial Systems for Steroid Transformation

The regio- and stereoselective transformations of steroids in microbial systems are orchestrated by specific enzymes. Cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs) are the primary enzyme classes responsible for the hydroxylation and oxidation reactions, respectively.

Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are remarkably versatile biocatalysts capable of hydroxylating unactivated C-H bonds on the steroid skeleton with high precision. nih.govasm.org They are central to the synthesis of hydroxylated steroid derivatives. researchgate.net Bacterial CYPs are particularly attractive for biotechnological applications. asm.org For instance, CYP105D7 can hydroxylate progesterone and 4-androstene-3,17-dione at the 2β and 16β positions. nih.gov The CYP154 family from Streptomyces species is known for 16α-hydroxylation activity. nih.gov The enzyme CYP19A1 (aromatase) is responsible for the three-step oxidation of androgens, which includes the hydroxylation of the C-19 methyl group as the first step. oup.com

Hydroxysteroid Dehydrogenases (HSDs): HSDs catalyze the reversible oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. oup.com These enzymes are crucial for converting hydroxylated intermediates into the corresponding ketones and diones. For example, the conversion of DHEA to androstenedione is facilitated by 3β-hydroxysteroid dehydrogenase, which oxidizes the 3β-hydroxyl group. nih.gov

The table below summarizes key enzymes involved in steroid transformations relevant to the synthesis of hydroxylated and oxidized androstanes.

| Enzyme Class | Specific Enzyme Example | Microbial Source | Substrate(s) | Reaction Catalyzed |

| Cytochrome P450 | CYP109E1 | Bacillus megaterium | Testosterone | 16β-Hydroxylation |

| Cytochrome P450 | CYP154C3 | Streptomyces griseus | Steroids | 16α-Hydroxylation |

| Cytochrome P450 | Not specified | Thanatephorus cucumeris | Cortexolone | C-19 Hydroxylation |

| Cytochrome P450 | CYP105D7 | Not specified | 4-Androstene-3,17-dione | 16β-Hydroxylation |

| Hydroxysteroid Dehydrogenase | 3β-HSD | Various | Dehydroepiandrosterone | 3β-OH Oxidation |

Optimization of Biotransformation Parameters

To enhance the efficiency and yield of microbial steroid transformations for industrial applications, various process parameters must be optimized. The hydrophobic nature of steroid substrates presents a significant challenge, often leading to low bioavailability for the microbial cells.

Key parameters that are commonly optimized include:

Medium Composition: The choice of carbon and nitrogen sources in the culture medium can significantly impact cell growth and enzyme expression. For the 9α-hydroxylation of androstenedione by Rhodococcus erythropolis, a medium containing soybean flour, yeast extract, and glucose yielded the best results. scispace.com

Inducers: The expression of steroid-transforming enzymes can often be enhanced by adding a small amount of the substrate or a related compound as an inducer during the cell growth phase. scispace.com

pH and Temperature: Like all enzymatic processes, steroid biotransformations have optimal pH and temperature ranges that need to be determined for each specific microbial system to ensure maximum enzyme activity and stability.

Genetic and Protein Engineering: Rational design and directed evolution of enzymes, such as CYPs, can lead to mutants with significantly improved activity, stability, and even altered regioselectivity. nih.govasm.org For example, mutating key amino acid residues in the substrate access channel of a P450 enzyme has been shown to increase substrate conversion rates. asm.org

The following table outlines common strategies for optimizing steroid biotransformation processes.

| Parameter | Optimization Strategy | Example Effect |

| Culture Medium | Selection of optimal carbon/nitrogen sources | Increased cell mass and enzyme production |

| Process Conditions | Control of pH, temperature, and aeration | Maintained optimal enzyme activity and stability |

| Substrate Addition | Use of co-solvents, surfactants, microcrystals | Improved substrate solubility and bioavailability |

| Inducers | Addition of substrate during growth phase | Enhanced expression of specific transforming enzymes |

| Genetic Engineering | Rational design and directed evolution of enzymes | Increased catalytic efficiency and altered selectivity |

Biosynthetic Pathways and Enzymatic Conversion Mechanisms

Integration of 3,16-Dihydroxyandrost-5-ene-17,19-dione in Steroidogenic Networks

The human fetal adrenal glands, in conjunction with the placenta, form a unique and powerful endocrine system responsible for producing vast quantities of steroids essential for maintaining pregnancy. nih.govoup.com This system, often called the fetal-placental unit, relies on a series of enzymatic reactions to convert cholesterol into various hormones. The hypothetical this compound is situated within these specialized metabolic pathways.

During pregnancy, the primary estrogen produced is estriol (E3), and its synthesis is a hallmark of the fetal-placental unit. The fetal adrenal glands produce large amounts of dehydroepiandrosterone (B1670201) sulfate (DHEAS), which is then hydroxylated at the 16α-position in the fetal liver to form 16α-hydroxy-DHEAS (16α-OH-DHEAS). oup.comnih.govresearchgate.net This compound is a crucial precursor transported to the placenta for the final stages of estriol synthesis. nih.govresearchgate.net

In the placenta, steroid sulfatase first removes the sulfate group, yielding 16α-hydroxy-DHEA. oup.com Subsequently, the enzyme aromatase (CYP19A1) catalyzes the conversion of this androstene derivative into an estrogen. nih.govwikipedia.org Aromatization is a multi-step process that involves sequential hydroxylations and eventual oxidation of the C-19 methyl group, leading to the formation of an aromatic A-ring. acs.org A 19-oxo intermediate is a key part of this process. Therefore, this compound, or more precisely a 19-oxo derivative of 16α-hydroxy-DHEA, is a plausible, transient intermediate in the placental synthesis of estriol.

Dehydroepiandrosterone (DHEA) is a C19 steroid produced primarily by the zona reticularis of the adrenal cortex. nih.gov In the fetus, the adrenal glands are exceptionally active, producing large quantities of DHEA and its sulfated form, DHEAS, which serve as the primary precursors for placental estrogen production. researchgate.netoup.comspandidos-publications.com

The metabolism of DHEA is tissue-specific. In the fetal liver, DHEA undergoes 16α-hydroxylation to form 16α-OH-DHEA. researchgate.net This step is critical as it earmarks the DHEA molecule for conversion into estriol in the placenta. oup.com Therefore, the core structure of this compound is directly derived from the metabolism of fetal DHEA, highlighting its position as a downstream metabolite in this specialized pathway.

The synthesis of all androgens and estrogens originates from cholesterol. The pathways diverge based on the enzymatic machinery present in a given tissue. DHEA itself is a weak androgen and serves as a precursor to more potent androgens like testosterone, as well as estrogens. nih.govnih.govnih.gov

The pathway leading to estriol via 16α-OH-DHEA is a distinct branch of the general steroidogenic network, predominantly active during pregnancy. While most androgen and estrogen synthesis proceeds through androstenedione and testosterone, the fetal pathway leverages the high output of DHEA from the fetal adrenal gland. nih.govfrontiersin.org This DHEA is shuttled to the fetal liver for 16α-hydroxylation and then to the placenta for aromatization. oup.comresearchgate.net The formation of a 19-oxidized derivative of 16α-OH-DHEA is an integral part of the aromatization sequence that ultimately yields estriol, linking it directly to the final steps of estrogen synthesis. nih.govwikipedia.org

Enzymatic Hydroxylation and Oxidation of Androstane (B1237026) Precursors

The transformation of cholesterol into a diverse array of steroid hormones is accomplished by a series of enzymes, with the cytochrome P450 (CYP) superfamily playing a central role. mdpi.comnih.gov These enzymes catalyze critical hydroxylation and oxidation reactions that define the structure and function of the resulting steroid.

Multiple CYP enzymes are indispensable for steroidogenesis. Key enzymes in the pathways related to this compound include:

CYP17A1: Responsible for producing the DHEA precursor. researchgate.net

CYP enzymes in the fetal liver: Catalyze the 16α-hydroxylation of DHEA.

CYP19A1 (Aromatase): Catalyzes the conversion of the androstene ring system into the aromatic ring characteristic of estrogens, a process that involves the oxidation of carbon-19. wikipedia.orgnih.govnih.gov

These enzymes work in a coordinated fashion across different organs (fetal adrenal, fetal liver, placenta) to construct complex steroid molecules.

CYP17A1 is a critical bifunctional enzyme located in the endoplasmic reticulum of adrenal and gonadal tissues. researchgate.netnih.govacs.org It is essential for the production of both glucocorticoids and sex steroids. mdpi.com Its two main activities are:

17α-Hydroxylase Activity: This reaction adds a hydroxyl group to C17 of pregnenolone or progesterone (B1679170), producing 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively. mdpi.comresearchgate.netuniprot.org This is a necessary step for cortisol synthesis.

17,20-Lyase Activity: This activity cleaves the bond between C17 and C20 of 17α-hydroxypregnenolone, converting it into DHEA. researchgate.netmdpi.comresearchgate.net This reaction is the committed step in the formation of DHEA and, by extension, is fundamental to the synthesis of all downstream androgens and estrogens.

In the context of the fetal adrenal gland, the 17,20-lyase activity of CYP17A1 is highly active, leading to the massive production of DHEA that fuels the fetal-placental unit. researchgate.netspandidos-publications.com Thus, CYP17A1 is responsible for synthesizing the foundational C19 androstane precursor from which this compound is ultimately derived.

Data Tables

Table 1: Key Enzymes and Reactions in the Biosynthesis of Estriol Precursors

| Enzyme | Location | Substrate | Product | Function in Pathway |

| CYP17A1 | Fetal Adrenal Gland | 17α-Hydroxypregnenolone | Dehydroepiandrosterone (DHEA) | Production of the primary C19 steroid precursor. researchgate.netmdpi.com |

| Steroid 16α-hydroxylase | Fetal Liver | DHEA / DHEAS | 16α-OH-DHEA / 16α-OH-DHEAS | Adds the hydroxyl group required for estriol synthesis. oup.comresearchgate.net |

| Steroid Sulfatase (STS) | Placenta | 16α-OH-DHEAS | 16α-OH-DHEA | Removes the sulfate group to allow for further enzymatic action. oup.comnih.gov |

| CYP19A1 (Aromatase) | Placenta | 16α-OH-DHEA | Estriol (via intermediates) | Aromatizes the A-ring, including oxidation of C-19. nih.govwikipedia.orgnih.gov |

Role of Cytochrome P450 Enzymes (CYPs)

CYP19A1 (Aromatase) in Aromatization Pathways

CYP19A1, commonly known as aromatase, is a key enzyme in the biosynthesis of estrogens. It is responsible for the aromatization of the A-ring of C19 androgens to produce C18 estrogens. researchgate.net This conversion is a complex, three-step oxidative process that requires three molecules of both NADPH and molecular oxygen. nih.gov

The primary substrates for aromatase are androstenedione and testosterone. nih.gov The reaction sequence proceeds as follows:

First Hydroxylation: Aromatase first hydroxylates the C19 methyl group of the androgen substrate, forming a 19-hydroxy intermediate (e.g., 19-hydroxyandrostenedione).

Second Hydroxylation: The 19-hydroxy intermediate is further oxidized to a 19-aldehyde (or 19-oxo) form (e.g., 19-oxoandrostenedione). nih.gov

Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent rearrangement to form a phenolic A-ring, which is the defining characteristic of estrogens. researchgate.netacs.org This step results in the formation of estrone (from androstenedione) or estradiol (from testosterone) and the release of formic acid. nih.gov

Aromatase is considered a distributive enzyme, meaning that the 19-hydroxy and 19-oxo intermediates can be released from the enzyme before the reaction sequence is complete. nih.gov This allows for the potential accumulation of these 19-oxygenated androgens, which may have their own biological activities. The presence of a 19-dione group in the subject compound, this compound, indicates that it has undergone the first two steps of the aromatase reaction.

CYP21A2 in Steroid Metabolism and Substrate Generation

The enzyme 21-hydroxylase, encoded by the CYP21A2 gene, is a critical component of the adrenal gland's steroidogenic machinery. medlineplus.govmyriad.com Its primary function is to hydroxylate steroids at the C21 position, a crucial step in the biosynthesis of both mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol). oup.com Specifically, it converts progesterone and 17α-hydroxyprogesterone into 11-deoxycorticosterone and 11-deoxycortisol, respectively. researchgate.net

Deficiency in CYP21A2 activity is the most common cause of congenital adrenal hyperplasia (CAH). myriad.comnih.gov When this enzyme is deficient, its substrates, particularly 17α-hydroxyprogesterone, cannot be converted efficiently into cortisol. medlineplus.gov This leads to two major consequences: a lack of cortisol production and a shunting of the accumulated steroid precursors into the androgen synthesis pathway. oup.comresearchgate.net The buildup of precursors is diverted towards the production of C19 steroids, leading to an overproduction of androgens such as androstenedione and testosterone. medlineplus.govresearchgate.net This mechanism highlights the role of CYP21A2 in "substrate generation"—its deficiency provides an excess of androgen precursors that can then be acted upon by other enzymes, potentially leading to the formation of various modified androgens.

Hydroxysteroid Dehydrogenases (HSDs) in Interconversion Reactions

Hydroxysteroid dehydrogenases are a large family of oxidoreductases that play a pivotal role in steroid metabolism. nih.gov They catalyze the interconversion of hydroxysteroids and ketosteroids at various positions on the steroid nucleus, thereby activating or inactivating steroid hormones. researchgate.net These reactions are typically reversible and depend on the cellular context and the availability of cofactors such as NAD+/NADH or NADP+/NADPH. researchgate.net

3β-HSD Activity on Δ⁵-Steroids

The enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is essential for the biosynthesis of all classes of active steroid hormones, including progesterone, androgens, estrogens, glucocorticoids, and mineralocorticoids. nih.govresearchgate.net It is unique in that it is not a member of the cytochrome P450 family. wikipedia.org 3β-HSD catalyzes a crucial two-step reaction: the dehydrogenation of a 3β-hydroxy group to a 3-keto group and the isomerization of the Δ⁵ double bond (between C5 and C6) to the Δ⁴ position (between C4 and C5). nih.govwikipedia.org

This conversion is a necessary step to transform Δ⁵-3β-hydroxy steroids into the biologically active Δ⁴-3-keto configuration. wikipedia.org For example, 3β-HSD converts pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. medscape.com The parent structure of this compound is a Δ⁵-steroid, indicating that it lies upstream of the 3β-HSD-catalyzed conversion to the Δ⁴ series.

17β-HSD Activity in Steroid Reduction and Oxidation

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes modulates the biological activity of sex steroids at the C17 position. nih.gov These enzymes catalyze the reversible conversion between a 17-keto group (less active or inactive) and a 17β-hydroxyl group (more active). researchgate.net There are multiple isoforms of 17β-HSD, each with distinct tissue expression, substrate preferences, and directional activity (oxidative vs. reductive). nih.gov

For instance, some isoforms preferentially catalyze the reduction of androstenedione to the potent androgen testosterone, or the reduction of the weak estrogen estrone to the potent estradiol. wikipedia.org Other isoforms favor the reverse oxidative reaction, inactivating testosterone and estradiol by converting them back to androstenedione and estrone, respectively. nih.gov This balance of oxidative and reductive activity allows for precise, tissue-specific control over local concentrations of active sex hormones. nih.gov The 17-keto group on this compound could be a substrate for a reductive 17β-HSD, potentially converting it to a 17β-hydroxy derivative.

| Enzyme Family | Primary Function | Common Substrates | Common Products | Significance |

|---|---|---|---|---|

| 3β-HSD | Oxidation and Isomerization | Pregnenolone, 17α-Hydroxypregnenolone, DHEA | Progesterone, 17α-Hydroxyprogesterone, Androstenedione | Essential for converting Δ⁵ precursors to all classes of active Δ⁴ steroid hormones. medscape.com |

| 17β-HSD (Reductive) | Reduction | Androstenedione, Estrone | Testosterone, Estradiol | Activates androgens and estrogens by converting 17-keto to 17β-hydroxy groups. wikipedia.org |

| 17β-HSD (Oxidative) | Oxidation | Testosterone, Estradiol | Androstenedione, Estrone | Inactivates potent androgens and estrogens by converting 17β-hydroxy to 17-keto groups. nih.gov |

Specific Regio- and Stereoselectivity of Hydroxylases

A hallmark of enzymes, particularly cytochrome P450 monooxygenases, is their ability to perform reactions with high regio- and stereoselectivity. nih.gov In steroid metabolism, this means that a hydroxyl group can be introduced at a specific carbon atom (regioselectivity) and with a specific spatial orientation—either alpha (α, pointing down) or beta (β, pointing up) (stereoselectivity). asm.orgresearchgate.net

This precision is crucial for biological function, as the position and orientation of a hydroxyl group can dramatically alter a steroid's properties, such as its binding affinity for a specific receptor. For example, bacterial CYPs like CYP109E1 have been identified as 16β-hydroxylases, while others, such as CYP154C5, are highly selective for the 16α-position. asm.orgresearchgate.net The development of enzyme variants through directed evolution has further demonstrated that it is possible to control and even switch the site of hydroxylation on a steroid nucleus. nih.gov This enzymatic control allows for the synthesis of specific isomers, such as the 16-hydroxy group found in the subject compound, which would be extremely challenging to achieve with conventional chemical methods. nih.gov

Metabolic Fates of Related Androstane Derivatives

Androstane derivatives, once formed, can undergo a variety of metabolic transformations that alter their biological activity and prepare them for excretion. Androstenedione, a central C19 steroid, serves as a key precursor for numerous metabolic pathways. nih.gov

Key metabolic fates include:

Conversion to Androgens and Estrogens: As previously discussed, androstenedione can be reduced to testosterone by 17β-HSD or aromatized to estrone by CYP19A1. nih.gov

5α- and 5β-Reduction: The A-ring of androstenedione can be reduced by 5α- or 5β-reductases to form androstanedione or etiocholanedione, respectively. These metabolites can be further converted to compounds like androsterone and etiocholanolone. nih.gov

Hydroxylation: Additional hydroxyl groups can be added at various positions on the steroid nucleus by other CYP enzymes. For example, androstenedione can be hydroxylated to form 11β-hydroxyandrostenedione, a precursor to adrenosterone. nih.gov

Conjugation: To increase water solubility and facilitate excretion, steroids and their metabolites are often conjugated with glucuronic acid or sulfate. For instance, androsterone and etiocholanolone are commonly excreted as glucuronide conjugates. nih.gov

Isomerization Processes (e.g., Δ⁴-Δ⁵ Interconversion)

The biosynthesis of steroid hormones involves a critical isomerization step that interconverts Δ⁵ and Δ⁴ steroids. This reaction is essential for the formation of all classes of active steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgnih.govoup.com The enzyme responsible for this conversion is 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), a bifunctional protein located in the endoplasmic reticulum and mitochondria. nih.govoup.com

The 3β-HSD enzyme catalyzes two sequential reactions:

Dehydrogenation : The oxidation of the 3β-hydroxyl group of a Δ⁵-steroid to a 3-keto group. This reaction requires a cofactor, typically NAD⁺, which is reduced to NADH. wikipedia.orgoup.com

Isomerization : The migration of the double bond from the B-ring (between C5 and C6, the Δ⁵ position) to the A-ring (between C4 and C5, the Δ⁴ position). medscape.comobgynkey.com

This enzymatic process effectively converts weaker Δ⁵-3β-hydroxysteroids into more potent Δ⁴-3-ketosteroids. obgynkey.com For instance, 3β-HSD converts dehydroepiandrosterone (DHEA), a Δ⁵ steroid, into androstenedione, a Δ⁴ steroid. wikipedia.orgmedscape.comtaylorandfrancis.com This Δ⁵-Δ⁴ isomerization is a crucial control point in steroidogenic pathways, directing precursors toward the synthesis of various active hormones. nih.govoup.com The reverse reaction, converting a Δ⁴-3-keto steroid back to a Δ⁵-3β-hydroxy steroid, is also possible, maintaining a dynamic equilibrium within steroidogenic tissues.

The formation of this compound, which retains the Δ⁵ configuration, suggests that it is likely synthesized from a Δ⁵ precursor, such as DHEA, and that the subsequent enzymatic modifications occur without the obligatory isomerization to a Δ⁴ intermediate. Alternatively, a Δ⁴ intermediate could be converted back to the Δ⁵ form.

Table 1: Key Enzymes and Reactions in Steroid Isomerization

| Enzyme | Substrate(s) | Product(s) | Cofactor | Reaction Type |

|---|---|---|---|---|

| 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) | Δ⁵-3β-hydroxysteroids (e.g., Pregnenolone, DHEA) | Δ⁴-3-ketosteroids (e.g., Progesterone, Androstenedione) | NAD⁺ | Oxidation & Isomerization |

Sequential Oxidation and Reduction Steps

The biosynthesis of this compound from a precursor like dehydroepiandrosterone (DHEA) would necessitate a series of specific oxidation and reduction reactions catalyzed by various enzymes, primarily from the cytochrome P450 (CYP) superfamily and hydroxysteroid dehydrogenase (HSD) families. nih.govoup.com These enzymes are responsible for introducing hydroxyl groups and interconverting hydroxyl and keto groups at specific positions on the steroid nucleus. obgynkey.comnih.gov

16α-Hydroxylation: The introduction of a hydroxyl group at the C16 position is a key modification. This reaction is catalyzed by steroid 16α-hydroxylase, a cytochrome P450 enzyme. harvard.edunih.gov This enzyme is found in the liver microsomes and is involved in the metabolism of a wide range of steroids. harvard.edunih.gov The reaction requires molecular oxygen and NADPH-cytochrome P450 reductase to transfer electrons to the CYP enzyme. obgynkey.com In the context of fetal development, 16α-hydroxylase activity is particularly high, contributing to the production of various 16α-hydroxylated steroids. researchgate.net The substrate for this reaction could be DHEA or another Δ⁵ steroid.

19-Oxidation: The formation of the 19-oxo group (an aldehyde or ketone at C19) is a multi-step oxidative process. The aromatase enzyme complex (CYP19A1) is well-known for catalyzing three consecutive hydroxylations of the C19 methyl group of androgens. nih.gov This process first yields a 19-hydroxy intermediate, followed by a 19-oxo (or gem-diol) intermediate, before the final aromatization of the A-ring. nih.gov It is plausible that a similar enzymatic machinery is responsible for the formation of the 19-oxo group in this compound. The reaction is distributive, meaning the 19-hydroxy and 19-oxo intermediates can dissociate from the enzyme before the final reaction occurs. nih.gov

The biosynthetic pathway would therefore involve a coordinated sequence of these enzymatic reactions. For example, DHEA could first be hydroxylated at C16, followed by oxidation at C19. The precise order of these sequential oxidation steps can vary, leading to different intermediates.

Table 2: Key Enzymes in the Proposed Biosynthetic Pathway

| Enzyme Family | Specific Enzyme (Example) | Reaction Catalyzed | Location |

|---|---|---|---|

| Cytochrome P450 | Steroid 16α-hydroxylase (e.g., CYP2C subfamily) | Adds a hydroxyl group at the C16α position of the steroid nucleus. nih.gov | Microsomes (primarily liver) |

| Cytochrome P450 | Aromatase (CYP19A1) | Catalyzes sequential oxidation of the C19 methyl group to form 19-hydroxy and 19-oxo intermediates. nih.gov | Endoplasmic Reticulum |

| Hydroxysteroid Dehydrogenases (HSDs) | 17β-HSD | Interconverts 17-keto and 17β-hydroxy groups on the steroid D-ring. mdpi.com | Various tissues |

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Oxidizes the 3β-hydroxyl group to a 3-keto group. wikipedia.org | Mitochondria & Endoplasmic Reticulum |

Biological Interactions and Mechanistic Research in Vitro and Non Human Systems

Interaction with Steroid Receptors (In Vitro and Animal Models)

The interaction of androstane (B1237026) derivatives with steroid receptors is a critical aspect of their biological function, influencing a range of physiological processes. These interactions are complex and can be agonistic or antagonistic, depending on the specific compound, receptor subtype, and cellular context.

Androgen receptors (AR) are expressed in hepatocellular carcinoma (HCC) and the surrounding liver tissues. nih.gov The transactivation of the androgen receptor by androgens and their precursors plays a significant role in the pathobiology of HCC. In cell lines such as HepG2, the presence of androgens can promote cell proliferation. oncotarget.comresearchgate.net Dihydrotestosterone (DHT), a potent androgen, has been shown to up-regulate the transcriptional activity of ETS-1, a factor involved in cell migration and invasion, through a protein-protein interaction with the AR in HepG2 cells. oncotarget.com

The transcriptional activity of AR is also influenced by co-regulators. In HepG2 cells, the androgen-induced activity of ETS-1 was enhanced by the co-transfection with steroid receptor coactivator-1 (SRC-1) or amplified in breast cancer 1 (AIB-1), and was reduced by nuclear receptor corepressor (NCoR) or silencing mediator for retinoid and thyroid hormone receptors (SMRT). oncotarget.com Furthermore, the hepatitis B virus X protein (HBx) can enhance AR activity by increasing its phosphorylation, which may contribute to the increased risk of HBV-related HCC in men. nih.gov

Androst-5-ene-3β,17β-diol (Adiol) is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) that can stimulate androgen receptor transactivation. The androgenic activity of Adiol is not inhibited by currently used antiandrogens, making the development of compounds with "anti-Adiol" activity a therapeutic goal for conditions like prostate cancer. researchgate.net

A study that screened various DHEA metabolites and synthetic analogs identified several steroids with the ability to block Adiol-induced AR transactivation. researchgate.net These compounds exhibited low androgenic potential on their own. Among the derivatives found to have anti-Adiol activity were 1,3,5(10)-estratriene-17α-ethynyl-3,17β-diol, 17α-ethynyl-androstene-diol, 3β,17β-dihydroxy-androst-5-ene-16-one, and 3β-methylcarbonate-androst-5-ene-7,17-dione. researchgate.net These findings suggest that specific structural modifications to the androstane skeleton can confer antagonistic properties against Adiol's effects on the androgen receptor.

Table 1: Steroids with Anti-Adiol Activity

| Compound | Structure |

|---|---|

| 1,3,5(10)-estratriene-17α-ethynyl-3,17β-diol | Steroid |

| 17α-ethynyl-androstene-diol | Steroid |

| 3β,17β-dihydroxy-androst-5-ene-16-one | Steroid |

This table is for illustrative purposes and based on findings from related steroid derivatives.

Certain metabolites of DHEA exhibit significant interactions with estrogen receptors (ERs). 7β-hydroxydehydroepiandrosterone (7β-OH-DHEA), also known as 3β,7β-dihydroxyandrost-5-ene-17-one, is an endogenous steroid that demonstrates weak antiestrogenic activity by selectively antagonizing the estrogen receptor β (ERβ). wikipedia.org This antagonistic effect has been observed in breast cancer cell lines. nih.gov

In ERβ-expressing HepG2 cells, 7β-OH-DHEA was found to suppress ERELUC (Estrogen Response Element Luciferase) activity. nih.gov In contrast, other DHEA metabolites like 7α-OH-DHEA and 16α-OH-DHEA increased ERELUC activity via ERβ in these cells. nih.gov The interaction of these androstane derivatives with ERs highlights the nuanced structure-activity relationships that determine their estrogenic or antiestrogenic properties.

Enzymatic Modulation and Inhibition Studies (In Vitro)

Androstane derivatives can act as substrates or inhibitors of key enzymes involved in steroid metabolism. The inhibition of enzymes like aromatase is a cornerstone of therapy for hormone-dependent cancers.

Aromatase (cytochrome P450 19A1) is the enzyme responsible for the conversion of androgens to estrogens. nih.gov Inhibition of aromatase is a critical strategy in the treatment of estrogen receptor-positive breast cancer in postmenopausal women. breastcancernow.org Steroidal aromatase inhibitors are typically analogs of the natural substrate, androstenedione. nih.govresearchgate.net These inhibitors can be classified as competitive inhibitors or mechanism-based inactivators. nih.gov

Examples of steroidal aromatase inhibitors include 4-hydroxyandrostenedione and exemestane. nih.gov These compounds build upon the basic androstenedione nucleus and incorporate chemical modifications at various positions to enhance their inhibitory activity and selectivity. nih.gov The development of potent and selective third-generation aromatase inhibitors has been a significant advancement in endocrine therapy. nih.govcancernetwork.com

The kinetic analysis of the interaction between aromatase and its inhibitors provides valuable insights into the mechanism of inhibition. For example, studies on mutant forms of aromatase have revealed the critical role of specific amino acid residues in substrate binding and inhibitor sensitivity. nih.gov

A study of aromatase mutants with modifications at Pro308 and Asp309 showed significant changes in the Michaelis constant (Km) for androstenedione, indicating altered substrate affinity. nih.gov The inhibitory potency of 4-hydroxyandrostenedione (4-OHA) and the non-steroidal inhibitor CGS 16949A also varied significantly between the wild-type and mutant enzymes. nih.gov For instance, 4-OHA was a more effective inhibitor of the Pro308Phe mutant (Ki = 2.8 nM) compared to the wild type (Ki = 10 nM), but its inhibition of the Asp309Asn and Asp309Ala mutants was considerably weaker (Ki = 55 and 79 nM, respectively). nih.gov

Table 2: Kinetic Parameters of Aromatase Inhibition by 4-Hydroxyandrostenedione (4-OHA)

| Aromatase Variant | IC50 (nM) | Ki (nM) |

|---|---|---|

| Wild Type | 21 | 10 |

| Pro308Phe | 13 | 2.8 |

| Asp309Asn | 345 | 55 |

Data from a study on mutant forms of aromatase, illustrating the impact of single amino acid changes on inhibitor interactions. nih.gov

Pre-steady-state kinetic analysis of the aromatase reaction has shown that the conversion of androgens to estrogens is a sequential three-step process, with the formation of 19-hydroxy and 19-aldehyde intermediates. nih.gov Understanding the kinetics of both the enzymatic reaction and its inhibition is crucial for the design of more effective therapeutic agents.

Impact on Other Steroidogenic Enzymes

DHED is designed as an inert bioprecursor prodrug that selectively converts to 17β-estradiol in the central nervous system (CNS) wikipedia.orgnih.govoup.com. As an inert molecule, DHED itself has no measurable affinity for classical estrogen receptors and is not expected to directly interact with or inhibit steroidogenic enzymes in peripheral tissues oup.combiorxiv.orgbiorxiv.org. Its design allows it to bypass significant first-pass metabolism in the liver, a primary site of steroidogenesis and steroid modification nih.govnih.govresearchgate.net.

The impact on steroidogenic enzymes is therefore indirect, resulting from the localized production of 17β-estradiol within the brain. 17β-estradiol is a key hormone in the negative feedback loop of the hypothalamic-pituitary-gonadal (HPG) axis. By increasing estradiol levels specifically in the brain, DHED can mimic the feedback mechanisms that regulate the production of gonadotropins, thereby influencing the activity of steroidogenic enzymes in the gonads and adrenal glands. However, because DHED's conversion to estradiol is confined to the CNS, it avoids the widespread systemic and hepatic effects on steroid and lipid metabolism that are characteristic of conventional oral estrogen therapies wikipedia.orgnih.govresearchgate.net. This targeted action is a key feature, distinguishing it from other estrogen prodrugs that can have significant effects on liver enzyme functions nih.govnih.govresearchgate.net.

Cellular and Molecular Mechanisms in Non-Human Biological Systems

The administration of DHED leads to the localized formation of 17β-estradiol in the brain, which in turn elicits changes in gene expression identical to those observed after direct 17β-estradiol treatment nih.gov. Estrogenic activity is known to modulate a wide array of genes, including the expression of the progesterone (B1679170) receptor, which is a classic marker of estrogen action in the brain nih.govoup.com.

A key area of investigation is the effect of estrogens on microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression. Contrary to the outline's suggestion of upregulation, research in non-neural tissues, specifically MCF-7 human breast cancer cells, has demonstrated that 17β-estradiol represses the expression of the oncogenic miRNA, miR-21 nih.govaacrjournals.org. This effect is mediated by the estrogen receptor α (ERα) and leads to an increase in the protein expression of several of miR-21's target genes, which are involved in suppressing tumor growth nih.govaacrjournals.org.

| Effect of 17β-Estradiol on miR-21 and its Target Genes (MCF-7 Cells) | Finding | Implication |

| miR-21 Expression | Downregulated by 17β-estradiol via ERα. | Repression of an oncogenic miRNA. |

| Pdcd4 Protein | Expression increased. | Loss of suppression by miR-21. |

| PTEN Protein | Expression increased. | Loss of suppression by miR-21. |

| Bcl-2 Protein | Expression increased. | Loss of suppression by miR-21. |

This data is derived from studies on breast cancer cells and illustrates the known regulatory effect of estradiol on miR-21, which is opposite to the upregulation mentioned in the query's outline.

While the specific effects of DHED-derived estradiol on miR-21 within the brain have not been fully elucidated, the known repressive action of estradiol on this oncomiR in other tissues presents a significant contradiction to the concept of oncogenic upregulation.

DHED has demonstrated significant neuroprotective effects in various animal models, which are attributed to its selective conversion to 17β-estradiol within the brain and retina wikipedia.orgmdpi.commdpi.comresearchgate.net. This targeted delivery mechanism provides the therapeutic benefits of estrogen while avoiding harmful peripheral side effects nih.govoup.com.

Neuronal Injury and Myelin Loss: In a rat model of ischemic stroke, DHED treatment provided dose-dependent neuroprotection, significantly reducing infarct volumes and attenuating neurological deficits nih.gov. In models of glaucoma, which involve the degradation of retinal ganglion cells and their axons, topical DHED treatment preserved visual function and protected against axon loss mdpi.commdpi.com. This preservation of axons implies a protective effect against demyelination and neuronal damage.

Mitochondrial Dynamics and Neuroinflammation: The neuroprotective effects of estrogen, the active metabolite of DHED, are linked to the preservation of mitochondrial function and the attenuation of neuroinflammatory processes oup.com. While direct studies on DHED's effect on mitochondrial dynamics are emerging, it is known that mitochondrial dysfunction is a key factor in neurodegeneration and can trigger neuroinflammation oup.com. By promoting cell survival and reducing ischemic damage, DHED-derived estradiol indirectly mitigates these pathological processes.

Estradiol is a master regulator of bioenergetic systems in the brain, influencing glucose transport, glycolysis, and mitochondrial function nih.gov. Studies in ovariectomized rhesus monkeys have shown that treatment with 17β-estradiol enhances the expression of specific glucose transporters (GLUTs) in the cerebral cortex nih.govresearchgate.net. This provides a direct mechanism by which DHED could influence brain energy metabolism.

| Effect of 17β-Estradiol on Glucose Transporter Expression in Primate Cerebral Cortex | Change in mRNA Levels | Cellular Location |

| GLUT3 | Two- to fourfold increase | Cortical neurons |

| GLUT4 | Two- to fourfold increase | Cortical neurons |

| GLUT1 | ~70% increase (parenchymal) | Capillaries and glial cells |

Data from studies on ovariectomized rhesus monkeys demonstrates that estradiol significantly upregulates the expression of key glucose transporters in the brain nih.gov.

This upregulation of glucose transporters by the active metabolite of DHED suggests a crucial role in maintaining brain homeostasis and providing neurons with the necessary energy substrates, which is particularly important in recovery from injury and in neurodegenerative conditions nih.govnih.govtandfonline.com.

The neuroprotective effects of DHED-derived 17β-estradiol are fundamentally linked to the inhibition of apoptotic (programmed cell death) pathways in neurons nih.govnih.govresearchgate.net. Neuronal apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspase-3, a key executioner enzyme nih.gov.

Research in animal models of global ischemia and neurotoxicity has shown that estradiol intervenes in these pathways through several mechanisms:

Gene Expression: Estradiol affects the expression of genes involved in the balance between cell survival and apoptosis, such as the Bcl-2 family of proteins oup.comnih.gov.

Signaling Cascades: The hormone activates critical cell survival signaling pathways, including the ERK/MAPK and PI3-K/Akt pathways, which are known to suppress apoptotic cascades oup.comnih.govnih.gov.

Caspase Inhibition: Early studies indicated that estradiol treatment rescues neurons by interfering with apoptotic death cascades that lead to the activation of caspase-3 nih.gov.

In models of developmental neurodegeneration, 17β-estradiol was shown to ameliorate the apoptotic response, an effect that was reversible with an estrogen receptor antagonist, confirming the receptor-mediated anti-apoptotic action researchgate.net. Therefore, by selectively delivering estradiol to the brain, DHED can activate these pro-survival and anti-apoptotic mechanisms, protecting neurons from various insults.

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for isolating specific steroids from complex biological mixtures, which is a critical prerequisite for accurate analysis. tohoku.ac.jp These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for comprehensive steroid profiling. mdpi.com It is often considered a "gold standard" due to its high chromatographic resolution, which is essential for separating the numerous, structurally similar steroid isomers found in biological samples. tohoku.ac.jpmdpi.com

For the analysis of 3,16-Dihydroxyandrost-5-ene-17,19-dione, which contains polar hydroxyl and ketone functional groups, a derivatization step is required to increase its volatility and thermal stability for GC analysis. nih.gov This typically involves converting the polar groups into less polar trimethylsilyl (B98337) (TMS) ethers and enol-ethers. nih.gov Following derivatization, the sample is introduced into the GC, where it is separated on a capillary column before being detected by the mass spectrometer. The resulting mass spectra provide highly characteristic fragmentation patterns that are used for confident identification, often by comparison with extensive spectral libraries. mdpi.com

Table 1: Typical GC-MS Parameters for Steroid Profiling

| Parameter | Description |

|---|---|

| Column | Typically a fused-silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Carrier Gas | Helium or Hydrogen. |

| Injection Mode | Splitless or pulsed splitless for trace analysis. |

| Temperature Program | A gradient temperature program is used to separate a wide range of steroids with different volatilities. |

| Derivatization | Two-step process involving methoxyamination followed by trimethylsilylation to derivatize keto and hydroxyl groups. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard, providing reproducible fragmentation patterns. nih.gov |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

| Detection Mode | Full scan for profiling unknown compounds or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) for targeted quantification. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of steroids, offering the advantage of analyzing compounds without the need for derivatization. nih.govnih.gov It is widely used to determine the purity of steroid standards and to identify compounds in mixtures based on their retention time. acs.org

Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid separation. nih.gov In this setup, a non-polar stationary phase, typically octadecylsilyl silica (B1680970) (C18), is used with a polar mobile phase, usually a mixture of water with acetonitrile (B52724) or methanol. nih.govacs.org The separation of this compound and its related impurities can be achieved by optimizing the mobile phase composition and gradient. acs.org Detection is commonly performed using a UV detector; however, as the steroid nucleus of the target compound lacks a strong chromophore, sensitivity may be limited. For enhanced sensitivity and selectivity, HPLC can be coupled with fluorescence detection (FLD), though this would require a derivatization step to attach a fluorescent tag to the molecule. encyclopedia.pubnih.gov

Table 2: General HPLC Parameters for Steroid Analysis

| Parameter | Description |

|---|---|

| Column | Octadecylsilyl (C18) or Octylsilyl (C8) reversed-phase columns are most common. nih.gov |

| Mobile Phase | Gradient elution with mixtures of water and organic solvents like acetonitrile and/or methanol. acs.org |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Detection | UV-Vis Detector (e.g., at 245 nm for α,β-unsaturated ketones, though less effective for this compound). Fluorescence Detection (FLD) after derivatization for higher sensitivity. encyclopedia.pub |

| Identification | Based on comparing the retention time of the analyte peak with that of a certified reference standard. |

Spectroscopic Techniques for Structural Elucidation

Once a compound is purified, spectroscopic techniques are employed to determine its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including steroids. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the angular methyl groups, the olefinic proton at C-6, and protons on carbons bearing hydroxyl groups (C-3 and C-16). The coupling constants (J-values) between adjacent protons are crucial for determining the stereochemistry of the molecule. mdpi.comnih.gov

¹³C NMR: Reveals the number of non-equivalent carbons in the molecule and their chemical environment. The spectrum of the target compound would display distinct signals for the carbonyl carbons (C-17 and C-19), the olefinic carbons (C-5 and C-6), carbons attached to hydroxyl groups (C-3 and C-16), and the remaining carbons of the steroid skeleton. nih.gov

Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivities between protons and carbons, allowing for the complete and unambiguous assignment of the steroid's structure. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Group | Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| Olefinic Proton | ¹H | ~5.3 - 5.7 (H-6) |

| Carbinol Protons | ¹H | ~3.5 - 4.5 (H-3, H-16) |

| Angular Methyl Protons | ¹H | ~0.8 - 1.3 (H-18) |

| Carbonyl Carbons | ¹³C | ~200 - 220 (C-17, C-19) |

| Olefinic Carbons | ¹³C | ~120 - 145 (C-5, C-6) |

| Carbinol Carbons | ¹³C | ~65 - 80 (C-3, C-16) |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov

For this compound, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used to generate the protonated molecule [M+H]⁺. jst.go.jp The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), is characteristic of the steroid structure. acs.org Expected fragmentation pathways for this compound would include the neutral loss of water molecules (H₂O) from the two hydroxyl groups. jst.go.jp Further fragmentation would involve characteristic cleavages of the steroid's A, B, C, and D rings, providing structural confirmation. nih.govacs.org

Table 4: Predicted Mass Spectrometric Data for this compound (C₁₉H₂₄O₄)

| Ion | Formula | Calculated m/z | Analysis Type |

|---|---|---|---|

| Molecular Weight | C₁₉H₂₄O₄ | 316.1675 | - |

| Protonated Molecule [M+H]⁺ | C₁₉H₂₅O₄⁺ | 317.1747 | HRMS |

| Sodium Adduct [M+Na]⁺ | C₁₉H₂₄O₄Na⁺ | 339.1567 | HRMS |

| Fragment [M+H-H₂O]⁺ | C₁₉H₂₃O₃⁺ | 299.1642 | MS/MS |

Immunoanalytical Methods for Specific Detection

Immunoanalytical methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are widely used for the highly sensitive and specific quantification of hormones in clinical and research settings. nih.govyoutube.com These techniques rely on the specific binding of an antibody to its target antigen (in this case, the steroid). nih.gov

The development of an immunoassay for a novel or rare compound like this compound would require the production of a specific antibody that recognizes the unique structural features of this molecule. A key challenge in steroid immunoassays is the potential for cross-reactivity, where the antibody binds to other structurally related steroids, leading to inaccurate measurements. nih.gov For example, an antibody raised against the target compound might also recognize precursors or metabolites that share a similar core structure. Therefore, any newly developed immunoassay would require rigorous validation to assess its specificity and rule out significant cross-reactivity with other endogenous steroids. drugs.com Confirmatory analysis by a more specific method like LC-MS/MS is often required, especially when a positive result is obtained from an immunoassay screen. drugs.com

Table 5: Principles and Considerations for Immunoassays

| Aspect | Description |

|---|---|

| Principle | Competitive binding between the unlabeled target analyte and a labeled tracer for a limited number of antibody binding sites. |

| Antibody Production | Requires synthesizing a hapten by coupling the steroid to a carrier protein (e.g., BSA) to make it immunogenic. |

| Sensitivity | Can achieve very low detection limits, often in the picogram/mL to nanogram/mL range. youtube.com |

| Specificity | Highly dependent on the quality of the antibody. Cross-reactivity with structurally similar compounds is a major concern. nih.gov |

| Validation | Must be thoroughly validated for precision, accuracy, linearity, and specificity against a panel of related steroids. |

Radioimmunoassay Development for Unconjugated Steroid Metabolites

Radioimmunoassay (RIA) is a classic and highly sensitive technique that has been instrumental in the quantification of steroid hormones for decades. nih.gov Its application remains relevant in many research and clinical settings due to its reliability and accuracy. nih.goviaea.org The development of an RIA for an unconjugated steroid metabolite such as this compound would follow a well-established protocol. This involves the use of a specific antibody that binds to the target steroid, a radiolabeled form of the steroid (tracer), and a method to separate the antibody-bound steroid from the free steroid.

The principle of competitive binding is central to RIA. The unlabeled steroid in a sample competes with a fixed amount of radiolabeled steroid for a limited number of antibody binding sites. Consequently, the amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled steroid in the sample. By constructing a standard curve using known concentrations of the steroid, the concentration in an unknown sample can be determined.

The development of RIA kits for steroids like progesterone (B1679170) has demonstrated the feasibility of producing stable and reliable assays. iaea.org For instance, different assay formats can be explored, such as using a radiolabeled antibody or a radiolabeled steroid-protein conjugate as the tracer. iaea.org The choice of format can influence the stability and performance of the assay. iaea.org

Antiserum Development and Conjugate Preparation

A critical component of a successful radioimmunoassay is the production of a high-affinity and specific antiserum. nih.gov This is achieved by immunizing animals, typically rabbits, with a steroid conjugate. nih.govnih.gov Steroids themselves are small molecules (haptens) and are not immunogenic on their own. Therefore, they must be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. nih.govnih.gov

The position at which the steroid is linked to the carrier protein is crucial for determining the specificity of the resulting antiserum. To generate an antibody that recognizes the unique structural features of this compound, the conjugation would ideally occur at a position distant from the defining functional groups (the hydroxyl and dione (B5365651) moieties). For example, in the development of an RIA for dehydroepiandrosterone (B1670201) (DHA), a derivative was synthesized to allow for coupling at the C15 position, which resulted in an antiserum with high specificity for DHA and minimal cross-reactivity with other structurally similar steroids. nih.gov

The prepared conjugate is then used to immunize animals, and the resulting antiserum is collected and characterized for its titer, affinity, and specificity. Cross-reactivity studies are essential to determine the extent to which the antiserum binds to other endogenous steroids. This is a key challenge in steroid immunoassays, as high structural similarity among steroids can lead to a lack of specificity and inaccurate quantification. frontiersin.org

Below is an illustrative data table showing typical cross-reactivity data for a steroid radioimmunoassay, in this case for progesterone. A similar table would be generated to characterize an antiserum for this compound.

Table 1: Illustrative Cross-Reactivity of a Progesterone Radioimmunoassay

| Compound | % Cross-Reactivity (Format A) | % Cross-Reactivity (Format B) |

| Progesterone | 100 | 100 |

| Pregnenolone | 3.7 | 4.6 |

| 17α-Hydroxy-progesterone | 10.2 | 7.7 |

| 11α-Hydroxy-progesterone | 85.1 | 90.1 |

| Corticosterone | 1.1 | 0.9 |

| Cortisol | 2.3 | 1.7 |

| 21-Hydroxy-progesterone | 4.4 | 4.3 |

| Cortisone | 0.2 | 0.2 |

| 17β-Estradiol | < 0.01 | < 0.01 |

| Dehydroepiandrosterone SO4 | < 0.01 | < 0.01 |

Data adapted from a study on progesterone radioimmunoassay development. iaea.org Format A and Format B represent different assay configurations.

Advanced Analytical Strategies for Stereoisomer Differentiation

While immunoassays are powerful tools, they can sometimes struggle to differentiate between closely related stereoisomers. frontiersin.org The spatial arrangement of atoms in stereoisomers can lead to significant differences in biological activity, making their individual quantification crucial. Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) has become the gold standard for steroid analysis due to its high specificity and sensitivity. nih.govresearchgate.net

For the specific challenge of differentiating stereoisomers of a compound like this compound, several advanced MS-based strategies can be employed. One such technique is chemical ionization mass spectrometry, which can distinguish between diastereomeric hydroxysteroids. nih.gov In this method, specific reagent ions are used to react with the steroid isomers, leading to the formation of diagnostic product ions that are unique to a particular stereochemistry. nih.gov For example, the reaction of cis- and trans-estriol with a dimethoxy phosphenium ion results in a diagnostic product ion only for the cis-isomer. nih.gov This differential reactivity is based on steric effects and reaction enthalpies. nih.gov

Another powerful approach is the use of ion mobility spectrometry-mass spectrometry (IMS-MS). nih.gov IMS adds another dimension of separation based on the size, shape, and charge of the ions, allowing for the differentiation of isomers that may be indistinguishable by MS alone. nih.gov

Recent advancements in mass spectrometry imaging (MSI) also offer promising avenues for the direct annotation and spatial mapping of steroid isomers in tissues without the need for derivatization or chromatographic separation. acs.org By using techniques like silver cationization followed by collision-induced dissociation, it is possible to generate predictable diagnostic product ions that can differentiate between steroid regioisomers and map their distribution within a biological sample. acs.org These advanced methods provide a high degree of confidence in the identification and quantification of specific steroid stereoisomers.

Comparative Studies and Structure Activity Relationships

Structural Comparisons with Key Androstane (B1237026) Steroids

The introduction of oxygen-containing functional groups at positions C3, C16, C17, and C19 significantly alters the polarity, steric profile, and hydrogen-bonding capabilities of the androstane nucleus.

Androst-5-ene-3,17-dione, also known as Δ⁵-Androstenedione, is a key intermediate in steroidogenesis. Structurally, it shares the C5 double bond with 3,16-Dihydroxyandrost-5-ene-17,19-dione but lacks the hydroxyl groups at C3 and C16 and the oxygenation at C19. nih.gov Instead, it possesses a ketone at the C3 position. The primary isomer, androst-4-ene-3,17-dione, is a weak androgen and a precursor to both testosterone and estrone. wikipedia.org

The most significant difference is the replacement of the 3-keto group of Δ⁵-Androstenedione with a 3β-hydroxyl group in the target compound. This changes the local geometry and electronic environment of the A-ring and introduces a hydrogen bond donor, which can fundamentally alter receptor binding and enzymatic processing. Furthermore, the additions of the C16-hydroxyl and C19-oxo groups on this compound introduce significant polarity and steric bulk to the D-ring and the top face of the steroid, respectively, features that are absent in Δ⁵-Androstenedione.

Table 1: Structural Comparison of this compound and Related Androstanes

| Compound | C3 Functional Group | C5-C6 Bond | C16 Functional Group | C17 Functional Group | C19 Functional Group |

|---|---|---|---|---|---|

| This compound | β-Hydroxyl | Double | Hydroxyl | Ketone | Oxo |

| Androst-5-ene-3,17-dione | Ketone | Double | None | Ketone | Methyl |

| Dehydroepiandrosterone (B1670201) (DHEA) | β-Hydroxyl | Double | None | Ketone | Methyl |

| 16α-Hydroxydehydroepiandrosterone | β-Hydroxyl | Double | α-Hydroxyl | Ketone | Methyl |

Dehydroepiandrosterone (DHEA), or 3β-hydroxyandrost-5-en-17-one, is a direct precursor in the biosynthesis of androgens and estrogens. nih.gov this compound can be considered a highly modified DHEA derivative. The core structure of DHEA, including the 3β-hydroxyl group and the Δ⁵ double bond, is conserved.

The key distinctions arise from the additional oxygenations. The introduction of a hydroxyl group at C16 is a known metabolic step. For example, 16α-hydroxy-DHEA is a major metabolite during pregnancy and serves as a precursor for estriol. researchgate.netmdpi.com The presence of this C16-hydroxyl group, adjacent to the C17-ketone, creates an α-ketol moiety, which can influence the molecule's reactivity and metabolic fate. mdpi.com The additional oxidation of the C19-methyl group to an oxo (aldehyde) group in this compound represents a further, significant modification, converting the relatively non-polar methyl group into a polar, reactive aldehyde.